molecular formula C24H15N3O2 B13139575 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 88465-84-3

6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione

Cat. No.: B13139575
CAS No.: 88465-84-3
M. Wt: 377.4 g/mol
InChI Key: OXCNJYBTNLFQHO-UHFFFAOYSA-N
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Description

6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione is a chemical compound known for its unique structure and properties This compound belongs to the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzil to form the quinoxaline core, followed by further functionalization to introduce the amino and diphenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Scientific Research Applications

6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

88465-84-3

Molecular Formula

C24H15N3O2

Molecular Weight

377.4 g/mol

IUPAC Name

6-amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione

InChI

InChI=1S/C24H15N3O2/c25-17-13-7-12-16-18(17)24(29)22-21(23(16)28)26-19(14-8-3-1-4-9-14)20(27-22)15-10-5-2-6-11-15/h1-13H,25H2

InChI Key

OXCNJYBTNLFQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=C(C3=O)C(=CC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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